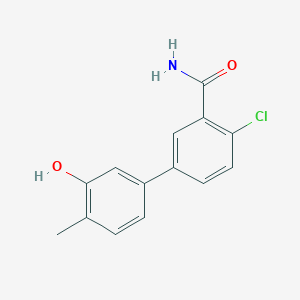

5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(3-hydroxy-4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-8-2-3-10(7-13(8)17)9-4-5-12(15)11(6-9)14(16)18/h2-7,17H,1H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJNZWLSZMYQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683993 | |

| Record name | 4-Chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261888-39-4 | |

| Record name | 4-Chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Carbamoyl 4 Chlorophenyl 2 Methylphenol and Analogues

Retrosynthetic Analysis of the 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is at the C-C bond between the phenol (B47542) and chlorophenyl rings. This approach is favored in biaryl synthesis as it allows for the independent preparation of the two aromatic fragments, which can then be joined in a convergent manner. chemrxiv.org This leads to two key synthons: a 2-methylphenol derivative and a chlorophenyl derivative.

The most common and effective method for forming such a biaryl linkage is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.gov For a Suzuki-Miyaura reaction, one of the synthons would be a halide (or triflate), and the other would be a boronic acid or boronate ester. Therefore, the retrosynthesis can be envisioned as follows:

Disconnection 1 (C-C Biaryl Bond): The primary disconnection breaks the bond between the two aromatic rings, leading to two potential precursor pairs for a Suzuki-Miyaura coupling:

Route A: A 5-halo-2-methylphenol derivative and (2-chloro-5-carbamoylphenyl)boronic acid.

Route B: A 2-methyl-5-(dihydroxyboryl)phenol derivative and a 5-halo-2-chlorobenzamide.

Both routes are viable, with the choice often depending on the commercial availability and stability of the starting materials and intermediates.

Multistep Synthesis Strategies for the Phenol and Chlorophenyl Subunits

The synthesis of the two key subunits requires careful functionalization to install the necessary groups for the subsequent coupling reaction.

To prepare the 2-methylphenol subunit for a Suzuki-Miyaura coupling, a halogen atom is typically introduced at the 5-position. A common precursor is 2-methylphenol (o-cresol).

Bromination of 2-Methylphenol: Direct bromination of 2-methylphenol can be challenging due to the activating nature of the hydroxyl and methyl groups, which can lead to multiple bromination products. A more controlled approach involves the use of a milder brominating agent or a protecting group strategy. Alternatively, starting from a pre-functionalized precursor like 6-amino-m-cresol, a Sandmeyer-type reaction can be employed to introduce a bromine atom with high regioselectivity, yielding 2-bromo-5-methylphenol. chemicalbook.com

The chlorophenyl subunit requires the presence of a carbamoyl (B1232498) group and a functional group for the cross-coupling reaction (e.g., a boronic acid or a halide).

Synthesis of 2-Chloro-5-bromobenzamide: A plausible route to a halogenated chlorophenyl intermediate starts from 2-chloro-5-bromobenzoic acid. The carboxylic acid can be converted to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂). Subsequent reaction with ammonia (B1221849) or a protected form of ammonia would yield 2-chloro-5-bromobenzamide.

Synthesis of (2-Chloro-5-carbamoylphenyl)boronic acid: An alternative approach involves the synthesis of the corresponding boronic acid. This can be achieved from a dihalogenated precursor, such as 1-bromo-2-chloro-4-iodobenzene, through a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis. The carbamoyl group can be introduced at a later stage or carried through the synthesis from a suitable starting material.

Formation of the Carbamoyl Linkage and C-C Coupling Reactions

The formation of the carbamoyl (carboxamide) group is a critical step, as is the subsequent C-C bond formation to create the biaryl scaffold.

The carbamoyl group is typically introduced from a carboxylic acid or a nitrile. For instance, 2-chloro-5-cyanobenzoic acid can be a versatile intermediate. The nitrile can be hydrolyzed to a primary amide under controlled acidic or basic conditions. Alternatively, as mentioned, the conversion of a carboxylic acid to an acyl chloride followed by amination is a standard method. ctppc.org

The key C-C bond-forming step is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a phenylboronic acid) with an organohalide. researchgate.net

For the synthesis of this compound, a typical Suzuki-Miyaura coupling could involve the reaction of 5-bromo-2-methylphenol (B1354613) with (2-chloro-5-carbamoylphenyl)boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst and ligand is crucial, especially for sterically hindered substrates. researchgate.netbeilstein-journals.org

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |

| Suzuki-Miyaura Coupling | 5-Bromo-2-methylphenol | (2-Chloro-5-carbamoylphenyl)boronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or DMF/Water |

Optimization of Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. For sterically hindered biaryl syntheses, optimization is often necessary to achieve high yields. nih.gov

Key parameters for optimization include:

Catalyst and Ligand: While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized ligands such as SPhos, XPhos, or Buchwald's biarylphosphine ligands can significantly improve yields and reaction rates for challenging couplings. beilstein-journals.org

Base: The choice of base is critical. Inorganic bases like potassium carbonate, potassium phosphate (B84403), and cesium carbonate are commonly used. The strength and solubility of the base can influence the reaction outcome. nih.gov

Solvent: A variety of solvents can be used, often in mixtures with water. Common choices include toluene, 1,4-dioxane, and dimethylformamide (DMF). The solvent system affects the solubility of the reactants and the stability of the catalytic species.

Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the stability of the catalyst. Microwave irradiation can sometimes be used to accelerate the reaction. researchgate.net

A systematic approach to optimization involves screening different combinations of these parameters to identify the conditions that provide the highest yield of the desired product while minimizing side reactions. beilstein-journals.org

| Parameter | Common Variations | Effect on Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pre-catalyst that forms the active Pd(0) species. |

| Ligand | PPh₃, SPhos, XPhos, Buchwald ligands | Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid and neutralizes the acid formed during the reaction. |

| Solvent | Toluene, Dioxane, DMF, Ethanol/Water | Affects solubility of reactants and catalyst, and can influence catalyst activity. |

| Temperature | Room Temperature to Reflux | Influences reaction rate; higher temperatures can sometimes lead to decomposition. |

Purification and Isolation Techniques for this compound

The final product, being a polar molecule due to the presence of hydroxyl and carbamoyl groups, requires appropriate purification techniques.

Crystallization: This is a primary method for purifying solid organic compounds. esisresearch.org The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, leading to the formation of pure crystals. researchgate.net Common solvent systems for polar compounds include ethanol/water, acetone/hexane (B92381), or ethyl acetate (B1210297)/hexane. rochester.edu

Column Chromatography: If crystallization does not provide sufficient purity, column chromatography is employed. emu.edu.tr A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the more polar product.

Filtration and Drying: After purification by crystallization, the solid product is collected by vacuum filtration and washed with a small amount of cold solvent to remove residual impurities. esisresearch.org The purified compound is then dried under vacuum to remove any remaining solvent.

The purity of the final product is typically assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

Advanced Structural Characterization of 5 3 Carbamoyl 4 Chlorophenyl 2 Methylphenol

Spectroscopic Analysis for Definitive Structural Assignment

Spectroscopic methods are indispensable for confirming the identity and connectivity of atoms within a molecule. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a complete picture of the compound's structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the carbon-hydrogen framework and identify the chemical environment of each atom.

For 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and exchange with the labile phenolic and amide protons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for the target molecule are detailed below.

Expected ¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Ar-H | ~8.0 | d | 1H | Proton ortho to carbamoyl (B1232498) |

| Ar-H | ~7.6 | dd | 1H | Proton ortho to chloro, meta to carbamoyl |

| Ar-H | ~7.5 | d | 1H | Proton meta to carbamoyl |

| Ar-H | ~7.1 | d | 1H | Proton on phenol (B47542) ring |

| Ar-H | ~6.9 | dd | 1H | Proton on phenol ring |

| Ar-H | ~6.8 | d | 1H | Proton on phenol ring |

| -OH | ~9.5 | s (broad) | 1H | Phenolic hydroxyl |

| -CONH₂ | ~7.8, ~7.3 | s (broad) | 2H | Amide protons |

Note: Predicted chemical shifts are based on standard values for similar functional groups and substitution patterns. Actual experimental values may vary.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and functional group.

Expected ¹³C NMR Spectral Data

| Carbon Type | Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|---|

| C=O | ~168 | Carbamoyl carbonyl carbon |

| C-O | ~155 | Phenolic carbon bearing hydroxyl group |

| Ar-C | ~120-140 | 10 distinct aromatic carbons |

| C-Cl | ~130 | Aromatic carbon bearing chlorine |

Note: Predicted chemical shifts are based on standard values. Definitive assignment would require 2D NMR experiments like HSQC and HMBC.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

|---|---|---|

| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) |

| 3400-3200 (broad) | O-H stretch | Phenol (-OH) |

| 3100-3000 | C-H stretch | Aromatic |

| ~1660 | C=O stretch (Amide I band) | Primary Amide (-CONH₂) |

| ~1610 | N-H bend (Amide II band) | Primary Amide (-CONH₂) |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Phenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy: When dissolved in a solvent like methanol (B129727) or ethanol, the compound is expected to show absorption maxima (λ_max) in the UV region. These absorptions are due to π → π* electronic transitions within the aromatic rings. The presence of auxochromes like -OH, -Cl, and -CONH₂ can cause shifts in the absorption wavelengths. Expected λ_max values would likely appear in the 200-300 nm range, characteristic of substituted benzene systems.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

HRMS is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition.

For this compound (Molecular Formula: C₁₄H₁₂ClNO₂), HRMS would provide an exact mass measurement. The presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any chlorine-containing fragments. The [M+2]⁺ peak would have an intensity of approximately one-third that of the molecular ion peak.

Expected HRMS Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ClNO₂ |

| Exact Mass ([M]⁺ for ³⁵Cl) | 261.0556 |

| Exact Mass ([M]⁺ for ³⁷Cl) | 263.0527 |

Solid-State Structural Elucidation via X-ray Crystallography

While spectroscopic methods define the structure in solution, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Data Collection Protocols

The first and often most challenging step is to grow single crystals of sufficient quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate).

Once suitable crystals are obtained, a single crystal is mounted on a diffractometer. Data collection involves irradiating the crystal with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature, often a low temperature like 100 K, to minimize thermal vibrations. The crystal is rotated, and the diffraction patterns (reflections) are collected at various orientations.

Refinement of Molecular Structure and Conformation

The collected reflection data is used to solve the crystal structure, yielding an initial electron density map. This map is then refined to determine the precise positions of each non-hydrogen atom. The molecular structure is refined to confirm the atomic connectivity and provide precise measurements of bond lengths and angles.

Key structural features to be determined would include:

Dihedral Angle: The angle between the planes of the two aromatic rings, which defines the molecular conformation.

Hydrogen Bonding: The carbamoyl and hydroxyl groups are strong hydrogen bond donors and acceptors. X-ray analysis would reveal the network of intermolecular hydrogen bonds (e.g., O-H···O=C, N-H···O) that dictate the crystal packing.

Other Intermolecular Interactions: Analysis may also reveal other interactions, such as π–π stacking between aromatic rings or C-H···π interactions, which contribute to the stability of the crystal lattice.

This comprehensive structural analysis, combining both spectroscopic and crystallographic data, is essential for the unequivocal characterization of this compound.

Computational Chemistry and Molecular Modeling of 5 3 Carbamoyl 4 Chlorophenyl 2 Methylphenol

Molecular Docking Investigations for Putative Biological Targets

Prediction of Binding Affinities and Modes

A crucial aspect of drug design is understanding how a potential drug molecule, or ligand, interacts with its biological target, which is typically a protein or nucleic acid. Molecular docking and molecular dynamics simulations are powerful computational methods used to predict the binding affinity and mode of a ligand to its receptor.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique involves sampling a large number of possible orientations and conformations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity. For 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, molecular docking could be employed to identify its potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex. For instance, a study on novel thiadiazole analogues investigated their binding modes to Mycobacterium tuberculosis ketol-acid reductoisomerase (KARI) through molecular docking and dynamics simulations.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. These simulations model the movement of atoms in the complex over time, offering insights into the stability of the binding mode predicted by docking and the conformational changes that may occur upon ligand binding.

The data generated from these studies are critical for understanding the mechanism of action of a compound and for guiding its further development. A typical output from such a study is summarized in the table below.

| Computational Method | Predicted Parameter | Significance for this compound |

| Molecular Docking | Binding Affinity (e.g., kcal/mol) | Predicts the strength of the interaction with a biological target. |

| Binding Mode | Identifies key amino acid residues involved in the interaction. | |

| Hydrogen Bonds | Highlights crucial hydrogen bond donor and acceptor interactions. | |

| Hydrophobic Interactions | Reveals the role of non-polar interactions in binding. | |

| Molecular Dynamics | RMSD (Root Mean Square Deviation) | Assesses the stability of the ligand-receptor complex over time. |

| RMSF (Root Mean Square Fluctuation) | Identifies flexible regions of the protein upon ligand binding. | |

| Interaction Energy | Provides a more refined estimation of the binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent analogues.

The development of a QSAR model involves several steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors for each compound, the development of a mathematical model using statistical methods, and the validation of the model's predictive power.

For this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications at different positions of the molecule. The resulting data would then be used to build a QSAR model. A study on aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors developed a 3D-QSAR model that highlighted the importance of hydrophobic character and hydrogen bond donating groups for HDAC inhibitory activity. The statistical robustness of this model was indicated by a high correlation coefficient (r² = 0.99) and a high cross-validated correlation coefficient (q² = 0.85). Similarly, a QSAR analysis of 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors utilized an Artificial Neural Network (ANN) algorithm and achieved a high determination coefficient (R²) of 0.9482.

The key components and statistical parameters of a QSAR model are outlined in the table below.

| QSAR Component | Description | Relevance for Optimizing this compound |

| Molecular Descriptors | Numerical values that describe the physicochemical properties of a molecule (e.g., electronic, steric, hydrophobic). | Identify which properties of the molecule are most important for its biological activity. |

| Statistical Method | The algorithm used to build the mathematical model (e.g., Multiple Linear Regression, Partial Least Squares, Artificial Neural Networks). | Determines the mathematical relationship between the descriptors and the activity. |

| r² (Coefficient of Determination) | A measure of how well the model fits the training set data (a value closer to 1 indicates a better fit). | Indicates the goodness of fit of the QSAR model. |

| q² (Cross-validated r²) | A measure of the predictive power of the model, assessed using a subset of the data that was not used for model development. | Indicates the model's ability to predict the activity of new compounds. |

| F-value | A statistical test to assess the overall significance of the model. | Confirms that the relationship between the descriptors and activity is not due to chance. |

By leveraging the insights gained from QSAR modeling, medicinal chemists can prioritize the synthesis of new derivatives of this compound with a higher probability of improved biological activity.

In Vitro Biological Activity Assessment and Mechanistic Studies of 5 3 Carbamoyl 4 Chlorophenyl 2 Methylphenol

Enzyme Inhibition and Modulation Assays (e.g., specific protein targets, metabolic enzymes)

There is currently no publicly available information from in vitro studies that defines the inhibitory or modulatory effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol on specific protein targets or metabolic enzymes. Research detailing its interaction with any enzymatic systems, including data on inhibition constants (IC₅₀) or activation profiles, remains to be published.

Cell-Based Phenotypic Assays (e.g., cytotoxicity in specific cell lines, cellular pathway modulation)

Detailed findings from cell-based phenotypic assays for this compound are not available in the public domain. Consequently, there is no data to report on its cytotoxic effects against any specific cancer or non-cancerous cell lines, nor are there studies describing its potential to modulate cellular pathways.

Antimicrobial Activity Evaluation against Specific Pathogens (e.g., bacterial, fungal strains)

The antimicrobial potential of this compound has not been documented in accessible scientific literature. There are no reports on its activity against specific bacterial or fungal pathogens, and therefore, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) are absent.

Antioxidant and Radical Scavenging Capabilities

An evaluation of the antioxidant and radical scavenging properties of this compound has not been reported. Standard assays that would quantify these capabilities, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been applied to this compound in any published studies.

Investigation of Intracellular Mechanisms and Signaling Pathways

Due to the absence of foundational in vitro studies, there has been no investigation into the intracellular mechanisms of action or the specific signaling pathways that may be affected by this compound. Elucidation of its molecular targets and downstream cellular effects awaits future research.

Structure Activity Relationship Sar Studies of 5 3 Carbamoyl 4 Chlorophenyl 2 Methylphenol Analogues

Design and Synthesis of Systematic Structural Analogues

The synthesis of analogues of 5-(3-carbamoyl-4-chlorophenyl)-2-methylphenol typically involves versatile synthetic strategies, such as the Suzuki coupling reaction, to create the central biphenyl (B1667301) core. This powerful cross-coupling method allows for the efficient and modular construction of a wide range of substituted biphenyls from readily available boronic acids and aryl halides. Subsequent functional group manipulations can then be employed to introduce further diversity and fine-tune the properties of the target compounds.

Systematic modifications in this region often include:

Variation of the Carbamoyl (B1232498) Group: The primary amide of the carbamoyl group is a key hydrogen bonding motif. Altering this group to a secondary or tertiary amide can probe the steric tolerance and hydrogen bonding requirements of the binding site. nih.gov Furthermore, replacement of the carbamoyl group with other functionalities, such as a nitrile, carboxylic acid, or various five-membered heterocycles (e.g., tetrazole), can explore the impact of different electronic and steric properties on activity. nih.gov

Positional Isomers of the Carbamoyl Group: Moving the carbamoyl group to other positions on the phenyl ring can help to define the optimal substitution pattern for biological activity.

Replacement of the Chloro Substituent: The chloro group at the 4-position influences the electronic nature and lipophilicity of the ring. Replacing it with other halogens (F, Br, I) or with small alkyl or alkoxy groups can modulate these properties and provide insights into the nature of the interaction with the target protein. In some series of biphenyl compounds, the presence and position of a halogen substituent have been found to be essential for inhibitory effects.

The synthesis of these analogues can be achieved by employing appropriately substituted phenylboronic acids or aryl halides in Suzuki coupling reactions. For instance, a 3-cyano-4-fluorophenylboronic acid could be coupled with a suitable 2-methylphenol derivative, followed by hydrolysis of the nitrile to the corresponding carbamoyl group.

The 2-methylphenol moiety provides another avenue for structural modification to explore the SAR. The hydroxyl and methyl groups are key features that can be altered to probe the binding pocket.

Key modifications in this part of the molecule include:

Alteration of the Hydroxyl Group: The phenolic hydroxyl group is a potential hydrogen bond donor and acceptor. Its acidity and hydrogen bonding capacity can be modulated by converting it to a methoxy or other ether functionalities. The position of the hydroxyl group can also be varied to understand the optimal geometry for interaction.

Modification of the Methyl Group: The methyl group at the 2-position provides steric bulk and influences the dihedral angle between the two phenyl rings. Replacing it with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) can provide information on the steric constraints of the binding site. The methyl group can also be moved to other positions on the phenol (B47542) ring to assess the impact on activity.

Introduction of Additional Substituents: The introduction of other substituents, such as halogens or small electron-withdrawing or electron-donating groups, on the phenol ring can further probe the electronic and steric requirements for optimal activity.

Potential linker modifications could include:

Ether Linkage: Replacing the direct C-C bond with an oxygen atom to form a biphenyl ether scaffold. This introduces a kink in the molecule and alters the relative orientation of the two rings. nih.gov

Methylene or Carbonyl Linkers: The introduction of a -CH2- or -CO- group between the rings would also change the geometry and conformational freedom of the analogues.

The synthesis of such analogues would require different synthetic strategies, such as Williamson ether synthesis for biphenyl ethers or Friedel-Crafts acylation for carbonyl-linked analogues.

Comparative Biological Activity Profiling of Analogues

To establish a clear SAR, the synthesized analogues must be subjected to a panel of biological assays to determine their potency, selectivity, and other relevant pharmacological parameters. This comparative profiling allows for the identification of trends in activity as a function of structural changes.

For example, in a series of O-biphenyl-3-yl carbamates, the progressive alkylation of the carbamoyl group from a primary to a secondary and then a tertiary amide led to a decrease in its ability to be recognized by certain efflux transporters, thereby altering its in vivo distribution. nih.gov

Table 1: Illustrative Comparative Biological Activity of Hypothetical Analogues

| Compound ID | Modification on 3-Carbamoyl-4-chlorophenyl Moiety | Modification on 2-Methylphenol Moiety | In Vitro Potency (IC50, µM) |

| Parent | 3-Carbamoyl-4-chloro | 2-Methyl-5-hydroxy | 1.2 |

| A-1 | 3-Cyano-4-chloro | 2-Methyl-5-hydroxy | 5.8 |

| A-2 | 3-Carbamoyl-4-fluoro | 2-Methyl-5-hydroxy | 0.9 |

| B-1 | 3-Carbamoyl-4-chloro | 2-Ethyl-5-hydroxy | 3.5 |

| B-2 | 3-Carbamoyl-4-chloro | 2-Methyl-5-methoxy | 15.2 |

This table is for illustrative purposes and does not represent actual experimental data for the named compound.

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. By analyzing the structures of active analogues, a pharmacophore model can be developed that highlights the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions.

For biphenyl derivatives, pharmacophore models often reveal the importance of the two aromatic rings as hydrophobic features, with specific locations for hydrogen bond donors and acceptors provided by substituents like the carbamoyl and hydroxyl groups. For instance, a four-point pharmacophore model developed for a series of biphenyl derivatives as aromatase inhibitors identified two hydrogen bond acceptors and two aromatic rings as crucial features for activity.

A hypothetical pharmacophore model for this compound analogues might include:

A hydrogen bond donor feature corresponding to the -NH2 of the carbamoyl group and the phenolic -OH group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the carbamoyl group and the phenolic oxygen.

Two hydrophobic/aromatic centers representing the two phenyl rings.

A halogen feature for the chloro substituent.

Development of SAR Models for Targeted Design

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use various molecular descriptors (e.g., physicochemical, electronic, and steric properties) to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.

Several QSAR studies on biphenyl carboxamide and other biphenyl derivatives have been successfully conducted. medcraveonline.comresearchgate.net These studies have often highlighted the importance of descriptors such as:

LogP: A measure of lipophilicity, which can influence cell permeability and binding to hydrophobic pockets.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Topological Descriptors: Which describe the connectivity and shape of the molecule.

Electronic Parameters: Such as Hammett constants, which quantify the electron-donating or -withdrawing nature of substituents.

For example, a QSAR study on a series of biphenyl carboxamide analogues with anti-inflammatory activity revealed that lipophilic character and molecular size were important features for activity. medcraveonline.com Another 3D-QSAR study on biphenyl derivatives as aromatase inhibitors yielded a statistically significant model with high predictive power, which could be used to guide the design of new inhibitors.

The development of a robust QSAR model for this compound analogues would require a dataset of compounds with a wide range of structural diversity and biological activity. Such a model would be an invaluable tool for the targeted design of new analogues with optimized properties.

In Vitro Metabolic Fate and Metabolite Profiling of 5 3 Carbamoyl 4 Chlorophenyl 2 Methylphenol in Non Human Systems

Assessment of Metabolic Stability in Hepatic Microsomal Preparations (e.g., rat, mouse)

The initial step in characterizing the metabolic fate of a compound is often to determine its stability in the presence of drug-metabolizing enzymes. creative-bioarray.com Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich sources of key Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. creative-bioarray.comaxispharm.com They provide a reliable and efficient in vitro model to predict a compound's hepatic clearance. axispharm.comenamine.net

The metabolic stability assay involves incubating the test compound, such as 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, with pooled liver microsomes from preclinical species like rats and mice. axispharm.comenamine.net The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzyme activity. protocols.iomercell.com The mixture is incubated at 37°C, and samples are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). creative-bioarray.com The reaction in each sample is terminated by adding a solvent like acetonitrile (B52724), which also precipitates the microsomal proteins. mercell.com

Following centrifugation, the amount of the parent compound remaining in the supernatant is quantified using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). enamine.netprotocols.io The rate of disappearance of the parent compound is then used to calculate key pharmacokinetic parameters. protocols.io The in vitro half-life (t½) represents the time required for 50% of the compound to be metabolized. creative-bioarray.com From this, the intrinsic clearance (CLint) can be calculated, which describes the inherent ability of the liver enzymes to metabolize the drug. creative-bioarray.comenamine.net This data is vital for ranking compounds in early discovery and for predicting in vivo hepatic clearance. mercell.com

Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat | 25.8 | 26.9 |

| Mouse | 18.2 | 38.1 |

Identification and Structural Elucidation of Metabolites using Advanced Analytical Techniques

Once the metabolic stability is determined, the next critical step is to identify the structures of the metabolites formed. This process, known as metabolite profiling, is essential for understanding the biotransformation pathways and for identifying any potentially active or toxic metabolites. bioivt.com The combination of High-Performance Liquid Chromatography (HPLC) for separation and high-resolution Mass Spectrometry (MS) for detection and identification is the most powerful tool for this purpose. nih.govnih.gov

Samples from the microsomal incubation assays are analyzed by LC-MS/MS systems. The HPLC component separates the parent compound from its various metabolites based on their physicochemical properties. The eluent is then introduced into the mass spectrometer. nih.gov High-resolution MS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, which allow for the determination of the elemental composition of both the parent drug and its metabolites. nih.govnih.gov

Tandem mass spectrometry (MS/MS or MSn) is employed for structural elucidation. diva-portal.org In this technique, a specific metabolite ion (a precursor ion) is selected and fragmented, and the resulting product ions are analyzed. researchgate.net By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of metabolic modification can be deduced. For example, a mass shift of +16 Da typically indicates the addition of an oxygen atom (hydroxylation). nih.gov This detailed analysis enables the confident identification and structural characterization of the metabolites formed in vitro. acs.org

Table 2: Potential Metabolites of this compound Identified by LC-MS/MS

| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Proposed Structure |

|---|---|---|---|

| M1 | Aromatic Hydroxylation | +16 | Hydroxylated parent compound on the methylphenol ring |

| M2 | Methyl Group Oxidation | +14 | Conversion of methyl group to hydroxymethyl group |

| M3 | Glucuronide Conjugation | +176 | Glucuronic acid attached to the phenolic hydroxyl group |

Postulation of Primary Metabolic Pathways and Enzyme Systems Involved

Based on the structures of the identified metabolites, the primary metabolic pathways can be postulated. Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.govgenomind.com

For a compound like this compound, which possesses a phenolic ring and a chlorinated aromatic ring, several metabolic pathways are likely. Phase I reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes, are expected to be the initial biotransformation steps. washington.eduresearchgate.net Given the structure, likely Phase I pathways include:

Aromatic hydroxylation: The addition of a hydroxyl group to one of the aromatic rings.

Oxidation of the methyl group: The methyl group on the phenol (B47542) ring could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

Phenolic compounds are common substrates for Phase II conjugation reactions. nih.gov Following Phase I functionalization, or directly on the parent compound's phenolic hydroxyl group, Phase II enzymes catalyze the addition of endogenous polar molecules to increase water solubility and facilitate excretion. genomind.com The most prominent Phase II pathway for phenols is glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs). washington.edunih.gov This involves the attachment of glucuronic acid to the phenolic hydroxyl group. washington.edu

Therefore, the primary metabolic pathways for this compound in non-human hepatic systems are predicted to involve initial CYP-mediated oxidation, followed by UGT-mediated glucuronidation of the resulting metabolites or the parent molecule itself.

Advanced Analytical Method Development for the Detection and Quantification of 5 3 Carbamoyl 4 Chlorophenyl 2 Methylphenol

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 5-(3-carbamoyl-4-chlorophenyl)-2-methylphenol. Its versatility in column chemistries and detection modes allows for tailored method development to achieve desired sensitivity and selectivity.

Reversed-Phase and Normal-Phase Chromatographic Techniques

Reversed-Phase (RP) Chromatography: This is the most common HPLC mode and is well-suited for separating moderately polar to non-polar compounds. For this compound, reversed-phase chromatography would be the primary choice. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.

Stationary Phases: C18 and C8 columns are the most frequently used stationary phases and would be excellent starting points. Phenyl-hexyl columns could also offer alternative selectivity due to potential π-π interactions with the aromatic rings of the analyte.

Mobile Phases: A typical mobile phase would consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The organic modifier content would be optimized to achieve adequate retention and separation from potential impurities. To ensure good peak shape for the phenolic group, which can exhibit variable ionization, buffering the aqueous portion of the mobile phase is critical. An acidic pH (e.g., using formic acid, acetic acid, or a phosphate (B84403) buffer at pH 2.5-3.5) would suppress the ionization of the phenolic hydroxyl group, leading to better retention and sharper peaks.

Normal-Phase (NP) Chromatography: While less common for this type of analyte, normal-phase chromatography can be a valuable alternative, particularly for resolving isomers or if reversed-phase methods fail to provide adequate separation. In NP-HPLC, a polar stationary phase (like silica (B1680970) or cyano-propyl) is used with a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol (B130326) or ethyl acetate). This technique separates compounds based on their polarity, with more polar compounds being retained longer. Given the presence of the polar carbamoyl (B1232498) and hydroxyl groups, this compound would be expected to be well-retained on a normal-phase column.

A variation of normal-phase, Hydrophilic Interaction Liquid Chromatography (HILIC), could also be employed. HILIC uses a polar stationary phase with a mobile phase of a high concentration of organic solvent and a small amount of aqueous buffer. This technique is particularly useful for polar compounds that are not sufficiently retained in reversed-phase chromatography.

Table 1: Illustrative HPLC Starting Conditions for this compound

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Silica (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | A: Hexane B: Isopropanol |

| Gradient | 50-90% B over 15 min | 10-30% B over 15 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Detection | UV at 254 nm | UV at 254 nm |

Diverse Detection Modalities

The choice of detector is critical for achieving the desired sensitivity and selectivity.

UV-Vis Diode Array Detection (DAD): Due to the presence of aromatic rings, this compound is expected to have strong UV absorbance. A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, would be highly effective. kapillarelektrophorese.comdss.go.th It allows for the simultaneous acquisition of absorbance data across a range of wavelengths. This capability is invaluable for method development, enabling the selection of the optimal detection wavelength for maximum sensitivity and for assessing peak purity. kapillarelektrophorese.comresearchgate.net The UV spectrum of the compound would likely show maxima in the 200-300 nm range.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity, and also offers structural information for identification. Electrospray ionization (ESI) would be the preferred ionization technique. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed due to the acidic phenolic proton. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation by fragmenting the parent ion. Common fragments for benzamides may involve the loss of the amide group. nih.govresearchgate.net

Electrochemical Detection (ED): The phenolic hydroxyl group makes the molecule susceptible to electrochemical oxidation. Therefore, electrochemical detection can be a highly sensitive and selective detection method. wiley.comthermofisher.com A glassy carbon electrode would be set at an appropriate oxidation potential to monitor the analyte as it elutes from the HPLC column. This technique is often more sensitive than UV detection for phenolic compounds but can be more susceptible to matrix interferences and requires careful mobile phase selection to ensure conductivity. tesisenred.netnih.gov

Fluorescence Detection (FD): While the native fluorescence of this compound is not known, many phenolic and aromatic compounds exhibit fluorescence. researchgate.nettandfonline.com If the compound is naturally fluorescent, this method can offer excellent sensitivity and selectivity. An initial assessment would involve measuring the excitation and emission spectra of the compound. If the native fluorescence is weak, derivatization with a fluorescent tag could be explored, although this adds complexity to the sample preparation. nih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Due to the polarity and low volatility of this compound, direct analysis by GC is challenging. The presence of the polar phenolic hydroxyl and carbamoyl groups can lead to poor peak shape and thermal degradation in the GC injector and column. chromatographyonline.com Therefore, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile derivatives. nih.govphenomenex.com

Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as those in hydroxyl and amide groups. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility and thermal stability of the analyte. nih.gov Acetylation with acetic anhydride (B1165640) is another option for derivatizing the phenolic group. researchgate.netnih.gov

GC-MS: This is the preferred method for confirmation of the analyte's identity. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized compound. nih.gov Electron ionization (EI) is the most common ionization technique used in GC-MS.

GC-FID: Flame Ionization Detection offers a robust and universally responsive detection method for organic compounds. While less selective than MS, it can be suitable for routine quantification when the sample matrix is relatively clean and the analyte of interest is well-resolved from other components. epa.govresearchgate.net

Table 2: Representative GC Conditions for Derivatized this compound

| Parameter | GC-MS/FID Conditions |

|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp at 15 °C/min to 300 °C, hold 5 min |

| Detector | Mass Spectrometer (Scan 50-550 amu) or FID at 300 °C |

Capillary Electrophoresis (CE) and Other Electrophoretic Techniques

Capillary electrophoresis offers high separation efficiency and is an excellent alternative or complementary technique to HPLC.

Capillary Zone Electrophoresis (CZE): In its simplest form, CZE separates ions based on their charge-to-size ratio. For this compound, CZE would be most effective at a pH where the phenolic group is deprotonated, giving the molecule a net negative charge. The separation selectivity can be influenced by adjusting the pH of the background electrolyte. epa.govuni-bayreuth.de

Micellar Electrokinetic Chromatography (MEKC): This is a powerful mode of CE that can separate both charged and neutral molecules. kapillarelektrophorese.com A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration. nih.gov Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these differential partitioning coefficients. MEKC would be an ideal electrophoretic technique for this compound, as it can effectively separate it from other neutral or charged impurities. nih.govresearchgate.net The addition of organic modifiers like methanol or acetonitrile to the buffer can further optimize selectivity. nih.gov

Sample Preparation Strategies for Complex Matrices

For the analysis of this compound in complex matrices such as biological extracts or environmental samples (for research purposes only), an effective sample preparation protocol is essential to remove interferences and concentrate the analyte.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids. For extracting a moderately polar compound like the target analyte from an aqueous matrix, a solvent such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol could be used. Adjusting the pH of the aqueous sample to below the pKa of the phenolic group (making it neutral) would enhance its extraction into the organic solvent.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, offering higher recovery, reduced solvent consumption, and the potential for automation. tesisenred.net For this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymer-based sorbent) would be suitable. chromatographyonline.com The general procedure would involve:

Conditioning the cartridge with an organic solvent (e.g., methanol) followed by water.

Loading the sample (typically acidified to ensure the analyte is in its neutral form).

Washing with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

Eluting the analyte with a small volume of a strong organic solvent (e.g., methanol or acetonitrile). sigmaaldrich.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb the analyte from the sample matrix. oup.com For aqueous samples, the fiber can be immersed directly into the sample (direct immersion) or exposed to the headspace above the sample (headspace SPME). After extraction, the fiber is transferred to the injector of a GC for thermal desorption and analysis. This technique is highly sensitive and environmentally friendly. chromatographyonline.com

Table 3: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages | Applicability |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Simple, inexpensive | Large solvent consumption, can be labor-intensive, prone to emulsion formation | General purpose extraction from aqueous samples |

| Solid-Phase Extraction (SPE) | High recovery, high concentration factor, low solvent use, can be automated | Can be more expensive than LLE, method development may be required | Excellent for cleanup and concentration from aqueous and biological samples |

| Solid-Phase Microextraction (SPME) | Solvent-free, simple, sensitive | Fiber fragility, potential for matrix effects, best suited for GC | Trace analysis in water and air samples |

Novel Derivative Synthesis and Rational Design Inspired by 5 3 Carbamoyl 4 Chlorophenyl 2 Methylphenol

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in lead optimization used to explore novel chemical space, improve drug-like properties, and circumvent existing patents. nih.govresearchgate.net For a lead compound like 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, these techniques offer pathways to derivatives with potentially superior profiles.

Scaffold Hopping: This strategy involves replacing the central molecular core—in this case, the biphenyl-phenol framework—with a structurally distinct scaffold that maintains the original orientation of key binding groups. researchgate.net The goal is to discover new chemotypes with similar or improved biological activity. For the biphenyl (B1667301) core, potential replacements could include heterocyclic systems that mimic the spatial arrangement of the two aromatic rings.

Table 1: Potential Scaffold Hopping Strategies

| Original Scaffold | Potential Replacement Scaffolds | Rationale |

|---|---|---|

| Biphenyl | Phenyl-Thiophene | Introduces a heteroatom, potentially improving solubility and altering metabolic profile. |

| Biphenyl | Phenyl-Pyridine | Modulates basicity and hydrogen bonding capacity. |

| Biphenyl | Benzothiophene | Provides a more rigid bicyclic core, which can improve binding affinity. nih.gov |

Bioisosteric Replacement: This technique involves the substitution of specific functional groups with other groups that possess similar physical or chemical properties, thereby retaining the desired biological activity. nih.govscite.ai This is a more conservative approach than scaffold hopping and is used to fine-tune properties such as potency, selectivity, and metabolism. Key functional groups on the parent compound are candidates for bioisosteric replacement.

Table 2: Bioisosteric Replacement Strategies for Key Functional Groups

| Functional Group | Position | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|---|

| Carbamoyl (B1232498) (-CONH₂) | 3-position of phenyl ring | Tetrazole, Acylsulfonamide, Hydroxy-oxadiazole | These groups are acidic and can mimic the hydrogen bonding properties of the amide while offering different metabolic stability and pKa values. |

| Chloro (-Cl) | 4-position of phenyl ring | Trifluoromethyl (-CF₃), Methyl (-CH₃), Cyano (-CN) | Modifies lipophilicity, electronic properties, and potential for metabolic attack. The -CF₃ group, for instance, is a common chlorine bioisostere. |

| Hydroxyl (-OH) | 2-position of phenol (B47542) ring | Carboxylic Acid (-COOH), Sulfonamide (-SO₂NH₂) | Replaces the phenolic hydroxyl with other acidic groups to probe the importance of hydrogen bonding and acidity at this position. |

Design of Targeted Libraries based on SAR Insights

The design of targeted or focused libraries is a crucial step that follows initial lead discovery. researchgate.net Such libraries consist of a curated set of compounds designed to systematically explore the structure-activity relationships (SAR) around a promising scaffold. nih.gov The insights gained from an initial set of analogs of this compound would guide the synthesis of a more extensive, targeted library to optimize biological activity, for instance, against the TRPM8 channel.

Initial SAR exploration might involve simple modifications at accessible positions on the parent molecule. The resulting data, often expressed as the half-maximal inhibitory concentration (IC₅₀), reveals which structural features are critical for activity.

Table 3: Illustrative SAR Data for Analogs of this compound

| Compound ID | Modification from Parent Compound | TRPM8 Inhibition IC₅₀ (nM) | SAR Insight |

|---|---|---|---|

| Parent | - | 150 | Baseline activity |

| Deriv-01 | Chloro (-Cl) -> Trifluoromethyl (-CF₃) | 75 | Electron-withdrawing group at this position enhances potency. |

| Deriv-02 | Chloro (-Cl) -> Hydrogen (-H) | 850 | Halogen at this position is important for activity. |

| Deriv-03 | Carbamoyl (-CONH₂) -> Cyano (-CN) | 320 | Hydrogen bond donating ability of the carbamoyl group is preferred. |

| Deriv-04 | Carbamoyl (-CONH₂) -> Tetrazole | 125 | Tetrazole is a viable bioisostere for the carbamoyl group. |

| Deriv-05 | Methyl (-CH₃) -> Ethyl (-CH₂CH₃) | 400 | Increased steric bulk at this position is detrimental. |

Based on these hypothetical SAR insights, a targeted library would be designed to further probe the most promising avenues. For example, if the data suggests that an electron-withdrawing group at the 4-position of the chlorophenyl ring is beneficial (Deriv-01), the library would include various analogs with different electron-withdrawing groups (e.g., -NO₂, -SF₅). Similarly, if the phenolic hydroxyl is essential (Deriv-06), the library would retain this feature while exploring modifications elsewhere. This focused approach maximizes the efficiency of the drug discovery process by concentrating synthetic efforts on compounds most likely to succeed.

Synthetic Challenges and Innovative Approaches for New Chemical Entities

The synthesis of novel derivatives based on the this compound scaffold presents several chemical challenges, the most significant of which is the construction of the central biaryl carbon-carbon bond.

Key Synthetic Challenge: Biaryl Bond Formation The core of the molecule is a sterically hindered substituted biphenyl. Creating this bond efficiently is a primary hurdle. Traditional methods may be low-yielding, but modern organometallic cross-coupling reactions provide robust solutions.

Suzuki-Miyaura Cross-Coupling: This is one of the most powerful and widely used methods for biaryl synthesis due to its functional group tolerance and generally mild reaction conditions. organic-chemistry.org The typical approach would involve the coupling of an arylboronic acid (or boronate ester) with an aryl halide in the presence of a palladium catalyst and a base. For this specific scaffold, the synthesis could involve reacting a boronic acid derivative of 2-methylphenol with a halide derivative of 2-chloro-5-bromobenzamide. Optimization of the catalyst (e.g., those using bulky phosphine (B1218219) ligands like XPhos or SPhos), base, and solvent is often necessary to achieve high yields, especially with sterically demanding substrates. nih.gov

Other Cross-Coupling Methods: Alternatives include the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), which can be advantageous for specific substrates where the Suzuki coupling may be less effective. organic-chemistry.org More recent innovations include C-H activation and decarbonylative coupling methods that can form biaryl bonds from more readily available starting materials. nih.govchemrxiv.org

Synthesis of Precursors and Final Functionalization Beyond the key coupling step, the synthesis of the substituted precursors and the introduction of the carbamoyl group must be considered.

Precursor Synthesis: The substituted aryl halides and boronic acids required for the cross-coupling reaction must be synthesized. This may involve multi-step sequences of halogenation, nitration, reduction, and diazotization reactions to install the substituents in the correct positions on the aromatic rings. nih.gov

Carbamoyl Group Introduction: The carbamoyl (-CONH₂) group is often introduced late in the synthetic sequence to avoid interference with the cross-coupling reaction. A common strategy is to carry a nitrile (-CN) group through the synthesis and then hydrolyze it to the primary amide under controlled acidic or basic conditions. Alternatively, the carbamoyl group can be formed by activating a corresponding carboxylic acid and reacting it with ammonia (B1221849).

Innovative approaches in synthesis may involve flow chemistry for improved safety and scalability or biocatalytic methods for highly selective transformations, such as regioselective hydroxylation or C-C bond formation. chemrxiv.org

Preliminary Biological Screening of Novel Derivatives to Identify Lead Candidates

Once a library of novel derivatives has been synthesized, a systematic biological screening process is required to evaluate their activity and identify promising lead candidates for further development. nih.gov This process is typically structured as a cascade, starting with high-throughput primary assays and progressing to more complex, lower-throughput secondary and functional assays for the most interesting compounds.

Primary Screening Assay For a target like the TRPM8 ion channel, the initial screening of the compound library is often performed using a high-throughput, cell-based fluorescence assay.

Fluorometric Imaging Plate Reader (FLIPR) Assay: This assay uses a cell line (e.g., HEK-293) engineered to express the human TRPM8 channel. nih.gov The cells are loaded with a calcium-sensitive fluorescent dye. When the TRPM8 channel is activated by an agonist (like menthol or icilin), calcium ions (Ca²⁺) flow into the cell, causing an increase in fluorescence. The novel derivatives are pre-incubated with the cells, and their ability to antagonize, or block, the agonist-induced Ca²⁺ influx is measured as a reduction in the fluorescence signal. This allows for the rapid determination of the IC₅₀ value for each compound.

Secondary and Selectivity Assays Compounds that show significant potency in the primary screen ("hits") are advanced to more rigorous secondary assays to confirm their activity and assess their selectivity.

Patch-Clamp Electrophysiology: This is the gold standard for characterizing ion channel modulators. acs.org It directly measures the ion currents flowing through the channel in a single cell. This technique provides more precise data on the compound's potency and can reveal details about its mechanism of action (e.g., whether it is a competitive or non-competitive antagonist).

Selectivity Profiling: To ensure the compound is not acting on unintended targets, it is tested against other related ion channels (e.g., TRPV1, TRPA1). nih.gov A desirable lead candidate will show high potency for the target of interest (TRPM8) with significantly lower potency (ideally >100-fold) for off-targets.

Table 4: Illustrative Screening Cascade Data for Lead Candidate Identification

| Compound ID | Primary Screen: TRPM8 IC₅₀ (nM) (FLIPR Assay) | Secondary Screen: TRPM8 IC₅₀ (nM) (Patch-Clamp) | Selectivity Screen: TRPV1 IC₅₀ (nM) (FLIPR Assay) | Selectivity Ratio (TRPV1/TRPM8) | Decision |

|---|---|---|---|---|---|

| Parent | 150 | 165 | 15,000 | 91 | Proceed with optimization |

| Deriv-01 | 75 | 80 | 9,500 | 119 | Lead Candidate |

| Deriv-03 | 320 | 350 | 20,000 | 57 | Deprioritize (low potency) |

| Deriv-04 | 125 | 130 | 1,500 | 12 | Deprioritize (poor selectivity) |

Through this screening cascade, compounds like Deriv-01 and Deriv-07, which exhibit high potency and a favorable selectivity profile, would be identified as lead candidates worthy of further preclinical development. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-5-bromobenzamide |

| Menthol |

| Icilin |

| XPhos |

Conclusion and Future Research Perspectives for 5 3 Carbamoyl 4 Chlorophenyl 2 Methylphenol

Synthesis and Structural Characterization Advances

Future research on 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol should initially focus on establishing efficient and scalable synthetic routes. The Suzuki-Miyaura cross-coupling reaction stands out as a primary candidate for the synthesis of this biphenyl (B1667301) derivative. nih.govnih.gov This well-established method allows for the coupling of an aryl boronic acid with an aryl halide, offering a versatile approach to constructing the biphenyl core. For instance, the coupling of a boronic acid derivative of 2-methylphenol with a 3-carbamoyl-4-chlorophenyl halide could be a viable strategy. The development of novel catalysts and ligands continues to expand the scope and efficiency of Suzuki-Miyaura couplings, which could be leveraged for the synthesis of this and related compounds. mdpi.com

Further synthetic explorations could involve alternative cross-coupling reactions such as the Stille or Hiyama couplings, which might offer advantages in terms of substrate scope and functional group tolerance. bohrium.com Additionally, methods for the late-stage functionalization of biphenyl scaffolds could provide access to a library of derivatives for structure-activity relationship (SAR) studies.

Once synthesized, comprehensive structural characterization will be crucial. This would involve a multi-technique approach combining single-crystal X-ray diffraction, Raman scattering, and quantum mechanics calculations to understand the molecule's conformation, particularly the torsion angle between the aromatic rings. iucr.orgconicet.gov.ar Spectroscopic techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry will be essential for confirming the chemical structure.

Key Insights from Computational and Biological Activity Studies

Given the absence of direct experimental data, computational studies will be instrumental in predicting the properties and potential biological activities of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, conformational preferences, and torsional barriers. researchgate.netsemanticscholar.org Molecular docking simulations could then be used to predict its binding affinity to various biological targets. For instance, based on the structural similarity to other biphenyl derivatives, potential targets could include enzymes such as fatty acid amide hydrolase (FAAH) or phosphodiesterase 4 (PDE4). nih.govnih.govnih.gov

The biological evaluation of this compound should be guided by the activities reported for structurally related molecules. Phenol (B47542) derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. eurekaselect.comresearchgate.netnih.gov The presence of the carbamoylphenyl moiety suggests potential activity as an enzyme inhibitor. nih.govnih.govnih.gov For example, derivatives of O-biphenyl-3-yl carbamates have been identified as potent FAAH inhibitors. nih.govnih.gov Furthermore, compounds containing a chlorophenyl group have shown promise as anti-inflammatory agents. nih.gov

Initial biological screening should therefore encompass a broad range of assays to identify potential therapeutic areas. This could include testing for cytotoxicity against various cancer cell lines, assessing anti-inflammatory effects in relevant models, and screening for inhibitory activity against a panel of enzymes.

Unaddressed Research Questions and Emerging Hypotheses

The primary unaddressed research question is the actual biological activity profile of this compound. Based on its structural motifs, several hypotheses can be formulated:

Hypothesis 1: FAAH Inhibition: The presence of the carbamoylphenyl group, similar to that in known FAAH inhibitors, suggests that this compound may act as an inhibitor of this enzyme, with potential applications in pain and inflammation management. nih.govnih.gov

Hypothesis 2: Anti-inflammatory Activity: The combination of the phenol and chlorophenyl moieties may confer anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or signaling pathways. eurekaselect.comnih.gov

Hypothesis 3: Anticancer Potential: Many phenol and biphenyl derivatives exhibit cytotoxic effects against cancer cells. eurekaselect.comnih.gov It is plausible that this compound could induce apoptosis or inhibit cell proliferation in various cancer cell lines.

Future research should aim to systematically test these hypotheses through a combination of in vitro and in vivo studies.

Trajectories for Translational Research and Interdisciplinary Collaborations

Should initial studies reveal promising biological activity, a clear trajectory for translational research can be envisioned. This would involve a multidisciplinary approach, integrating expertise from medicinal chemistry, pharmacology, computational biology, and clinical sciences.

Key steps in the translational pathway would include:

Lead Optimization: Synthesis of a focused library of analogues to establish robust SAR and optimize for potency, selectivity, and pharmacokinetic properties.

In-depth Mechanistic Studies: Elucidation of the precise mechanism of action through biochemical and cellular assays.

Preclinical Development: Evaluation of efficacy and safety in relevant animal models of disease.

Interdisciplinary collaborations will be essential for the successful translation of this compound into a potential therapeutic agent. For example, collaboration with structural biologists could provide insights into the binding mode of the compound with its target protein, guiding further optimization. Partnering with pharmacologists and toxicologists will be crucial for assessing the compound's in vivo efficacy and safety profile.

The following table provides a summary of the key research areas and potential methodologies for future investigations into this compound.

| Research Area | Methodologies | Potential Outcomes |

| Synthesis | Suzuki-Miyaura coupling, Stille coupling, Hiyama coupling | Efficient and scalable synthetic routes |

| Structural Characterization | X-ray crystallography, NMR, IR, Mass Spectrometry | Confirmation of structure and stereochemistry |

| Computational Studies | DFT, Molecular Docking, QSAR | Prediction of physicochemical properties and biological targets |

| Biological Evaluation | Enzyme inhibition assays, Cytotoxicity assays, Anti-inflammatory models | Identification of lead therapeutic activities |

| Translational Research | Lead optimization, Mechanistic studies, Preclinical testing | Development of a potential new therapeutic agent |

Q & A

Q. What are the recommended synthetic routes for 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, and what critical parameters ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling of boronic acid derivatives (e.g., (3-Carbamoyl-4-chlorophenyl)boronic acid) with phenolic precursors under Suzuki-Miyaura conditions . Key parameters include:

- Temperature Control : Maintaining 80–100°C during coupling to optimize reaction kinetics.

- Catalysts : Use of Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.

- Solvent Choice : Polar aprotic solvents like DMF or THF to stabilize intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) and recrystallization (e.g., methylene chloride) to isolate pure products .

Analytical validation via TLC (Rf tracking) and NMR (¹H/¹³C peaks for aromatic protons and carbamoyl groups) is critical .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Carbamoyl (-CONH₂) protons appear as broad singlets (~δ 5.5–6.0 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and phenolic -OH (~3200–3500 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., C₁₄H₁₁ClN₂O₂ requires m/z ≈ 298.05) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound, and what functionals are recommended for accurate thermochemical data?

- Methodological Answer : DFT calculations using hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set are recommended for modeling electronic properties . Key steps:

- Geometry Optimization : Minimize energy using gradient-corrected exchange-correlation functionals.

- Electrostatic Potential (ESP) Analysis : Use Multiwfn to map charge distribution and identify nucleophilic/electrophilic sites .

- Thermochemical Accuracy : Becke’s exact-exchange functionals (e.g., B3PW91) reduce average absolute deviations in atomization energies to <3 kcal/mol .

Q. What methodologies are effective in analyzing potential biological targets through molecular docking, considering receptor flexibility?

- Methodological Answer :

- Receptor Preparation : Use AutoDockTools to assign flexible sidechains (e.g., active-site residues) and rigid-body docking for the ligand .

- Grid Parameterization : Define a 60 × 60 × 60 Å grid centered on the binding pocket with 0.375 Å spacing.

- Validation : Perform redocking with known co-crystallized ligands (RMSD <2.0 Å indicates reliability). For this compound, prioritize targets with hydrophobic pockets (e.g., kinases) due to its aromatic and methyl groups .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioassay results)?

- Methodological Answer :

- Comparative Analysis : Cross-validate DFT-predicted binding energies with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

- Error Sources : Check for solvent effects (implicit vs. explicit solvation models) and conformational sampling (enhanced MD simulations).

- Statistical Validation : Use Bland-Altman plots or linear regression to quantify systematic biases .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent ratio) and identify yield-limiting steps .

- Reaction Monitoring : In situ IR or HPLC tracking to detect intermediate degradation or side reactions.

- Reproducibility : Cross-reference protocols from independent studies (e.g., vs. 11) and validate under standardized conditions .

Methodological Tools

Q. What software tools are recommended for wavefunction analysis to study this compound’s reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.